![molecular formula C11H10OS B3137581 (5-Phenylthiophen-2-yl)methanol CAS No. 439108-60-8](/img/structure/B3137581.png)
(5-Phenylthiophen-2-yl)methanol
Overview
Description
“(5-Phenylthiophen-2-yl)methanol” is a chemical compound with the molecular formula C11H10OS . It is used in various chemical reactions and has a molecular weight of 190.26 .
Synthesis Analysis
The synthesis of “(5-Phenylthiophen-2-yl)methanol” involves several steps. A sealed tube is charged with phenylboronic acid, 2-bromo-thiophene-5-carboxylic acid, Pd (PPh3)4, sodium carbonate in dioxane and heated at 100°C overnight. The mixture is then partitioned between EtOAc and IN NaOH, the aqueous phase is washed with EtOAc, then acidified to pH 3. The precipitate is collected by filtration and dried to obtain the acid .Molecular Structure Analysis
The molecular structure of “(5-Phenylthiophen-2-yl)methanol” is represented by the formula C11H10OS . The structure includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a phenyl group (a six-membered aromatic ring) and a methanol group (a carbon atom bonded to three hydrogen atoms and one hydroxyl group).Chemical Reactions Analysis
“(5-Phenylthiophen-2-yl)methanol” can undergo various chemical reactions. For instance, it can react with methanol and sodium tetrahydroborate at 20°C for 1 hour to yield a 95% product .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Phenylthiophen-2-yl)methanol” include a molecular weight of 190.26 and a molecular formula of C11H10OS . The compound is stored at room temperature .Scientific Research Applications
- Challenges : Detailed models for electrolysis units, methanol reaction kinetics, and reactor behavior under varying conditions are essential. Process synthesis, optimization, and techno-economic analyses remain areas for improvement .
Power-to-Methanol Process
Nanotechnology in Methanol Production
Safety and Hazards
properties
IUPAC Name |
(5-phenylthiophen-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,12H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNNQFMRPXUNPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylthiophen-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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